Flaviviruses-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

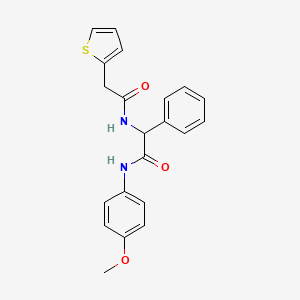

Molecular Formula |

C21H20N2O3S |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetamide |

InChI |

InChI=1S/C21H20N2O3S/c1-26-17-11-9-16(10-12-17)22-21(25)20(15-6-3-2-4-7-15)23-19(24)14-18-8-5-13-27-18/h2-13,20H,14H2,1H3,(H,22,25)(H,23,24) |

InChI Key |

FVIFUHYJBMLUAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)NC(=O)CC3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

Allosteric Inhibition of Dengue Virus NS2B-NS3 Protease: A Technical Overview

Introduction

Flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), represent a significant global health threat, causing millions of infections annually.[1][2][3] Despite the urgent need, no approved antiviral therapies are currently available for treating flavivirus infections.[1][4] A key target for antiviral drug development is the viral NS2B-NS3 protease, which is essential for viral replication.[2][5] This guide provides an in-depth technical overview of the mechanism of action of a class of allosteric inhibitors targeting the DENV NS2B-NS3 protease. While the specific compound "Flaviviruses-IN-2" is not identifiable in the public domain, this document will focus on well-characterized allosteric inhibitors of the flavivirus protease, serving as a representative model for this therapeutic strategy.

Dengue Virus Replication and the Role of NS2B-NS3 Protease

Dengue virus is a single-stranded positive-sense RNA virus.[3] Upon entry into a host cell, the viral RNA is translated into a single large polyprotein.[2][6] This polyprotein must be cleaved by both host and viral proteases to release individual functional viral proteins.[2][6] The viral NS2B-NS3 protease is responsible for several of these critical cleavages, making it indispensable for viral replication.[2][7]

The NS3 protein contains the serine protease domain, and the NS2B protein acts as a cofactor, forming a stable and active NS2B-NS3 protease complex.[7] Inhibition of this protease prevents the processing of the viral polyprotein, thereby halting the viral replication cycle.

Mechanism of Action: Allosteric Inhibition

A promising strategy for inhibiting the NS2B-NS3 protease involves allosteric inhibition. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that renders the enzyme inactive.[2][5]

X-ray crystallography studies have revealed that a series of potent allosteric inhibitors bind to a mostly hydrophobic pocket on the NS3 protease of Dengue virus.[2][5] This binding event locks the protease in an open and catalytically inactive conformation.[2][5] This mechanism offers a significant advantage as allosteric sites are often less conserved than active sites, potentially leading to higher selectivity and a lower likelihood of resistance development.

Quantitative Data on Antiviral Activity

The following tables summarize the in vitro efficacy of representative allosteric inhibitors of the flavivirus NS2B-NS3 protease against Dengue virus and other flaviviruses.

Table 1: In Vitro Inhibitory Activity of a Representative Allosteric Inhibitor (Compound 9)

| Parameter | Virus | Value | Cell Line |

| IC50 | Flavivirus Proteases | As low as 120 nM | - |

| EC68 | ZIKV | 300-600 nM | Vero |

| Inhibition at 5 µM | DENV-2 (strain K0049) | 97% | Vero |

Data sourced from[2]

Table 2: Antiviral Activity of Benzavir-2 against Various Flaviviruses

| Virus | Concentration of Benzavir-2 | Reduction in Viral Titer |

| ZIKV | 2.5 µM | 3 to 5 orders of magnitude |

| WNV | 2.5 µM | 3 to 5 orders of magnitude |

| YFV | 2.5 µM | 3 to 5 orders of magnitude |

| TBEV | 2.5 µM | 3 to 5 orders of magnitude |

| JEV | 2.5 µM | 3 to 5 orders of magnitude |

| DENV2 | 2.5 µM | 3 to 5 orders of magnitude |

Data sourced from[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following protocols are based on standard assays used in the characterization of anti-flavivirus inhibitors.

Focus-Forming Assay (FFA) for Viral Titer Determination

This assay is used to quantify infectious virus particles.

-

Cell Seeding: Seed Vero cells in 96-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with serial dilutions of the virus sample in the presence or absence of the test compound for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing 1.5% carboxymethylcellulose (CMC) and the test compound.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Immunostaining: Fix the cells with paraformaldehyde and permeabilize with Triton X-100. Incubate with a primary antibody specific for a viral antigen (e.g., anti-flavivirus E protein antibody), followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Visualization: Add an HRP substrate to visualize the foci of infected cells.

-

Quantification: Count the number of foci to determine the viral titer, expressed as focus-forming units per milliliter (FFU/mL).

Enzyme-Linked Immunosorbent Assay (ELISA) for Viral Antigen Detection

ELISA can be used to quantify the amount of viral antigen produced in infected cells.

-

Cell Culture and Infection: Seed cells in a 96-well plate and infect with the virus in the presence of varying concentrations of the inhibitor.

-

Cell Lysis: After a suitable incubation period (e.g., 48 hours), lyse the cells to release viral antigens.

-

Antigen Coating: Coat a new 96-well ELISA plate with a capture antibody specific for a viral antigen (e.g., NS1).

-

Sample Addition: Add the cell lysates to the coated wells and incubate.

-

Detection: Add a detection antibody (conjugated to an enzyme like HRP) that binds to a different epitope of the antigen.

-

Substrate Addition: Add a chromogenic substrate for the enzyme and measure the absorbance using a plate reader.

-

Analysis: The absorbance is proportional to the amount of viral antigen, allowing for the determination of the inhibitor's EC50.

Visualizations

Dengue Virus Replication Cycle and Protease Action

Caption: Overview of the Dengue virus replication cycle within a host cell.

Mechanism of Allosteric Inhibition of NS2B-NS3 Protease

Caption: Allosteric inhibition of the NS2B-NS3 protease.

Experimental Workflow for Antiviral Compound Screening

Caption: A typical workflow for the screening and characterization of antiviral compounds.

References

- 1. Antiviral Activity of Benzavir-2 against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of Benzavir-2: A Broad-Spectrum Flavivirus Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flaviviruses, a genus of enveloped positive-sense single-stranded RNA viruses, pose a significant global health threat, with prominent members including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). The absence of broadly effective antiviral therapies necessitates the discovery and development of novel inhibitors. This technical guide details the discovery, synthesis, and biological evaluation of benzavir-2, a potent, broad-spectrum antiviral compound that has demonstrated significant inhibitory activity against a range of flaviviruses. This document provides a comprehensive overview of its antiviral properties, detailed experimental protocols for its evaluation, and a summary of its known mechanism of action, serving as a valuable resource for researchers in the field of antiviral drug development.

Discovery of Benzavir-2

Benzavir-2, chemically identified as 2-[2-(benzoylamino)benzoylamino]benzoic acid, was initially discovered during a screening for inhibitors of human adenovirus (HAdV) replication[1]. Subsequent structure-activity relationship (SAR) studies on a series of analogues led to the optimization of the lead compound, resulting in the identification of benzavir-2 as a highly potent and non-toxic antiviral agent[2][3]. Recognizing its broad-spectrum potential, researchers later investigated its efficacy against other viral families, including the Flaviviridae.

Gwon et al. (2020) reported the potent antiviral activity of benzavir-2 against multiple flaviviruses. Their research demonstrated that benzavir-2 effectively inhibits the replication of Zika virus, West Nile virus, Yellow Fever virus, Tick-borne encephalitis virus, Japanese encephalitis virus, and Dengue virus in in vitro models[4].

Synthesis of Benzavir-2

The synthesis of benzavir-2 and its analogues follows a multi-step synthetic route. While a specific, detailed protocol for benzavir-2 is provided in the supplementary information of the original discovery paper, the general synthesis for this class of 2-[2-(benzoylamino)benzoylamino]benzoic acid compounds is outlined below, based on the methodologies described by Öberg et al. (2012)[2][3][5].

General Synthesis Scheme:

The synthesis typically involves the coupling of a substituted anthranilic acid with another substituted isatoic anhydride or a protected anthranilic acid, followed by N-acylation.

Experimental Protocol: General Synthesis of 2-[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues

Materials:

-

Substituted isatoic anhydrides

-

Substituted anthranilic acids

-

Acyl chlorides (e.g., benzoyl chloride)

-

Coupling agents (e.g., EDC, HOBt)

-

Bases (e.g., triethylamine, pyridine)

-

Solvents (e.g., dimethylformamide (DMF), dichloromethane (DCM))

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Amide Bond Formation (Step 1): A solution of a substituted isatoic anhydride and a substituted anthranilic acid in a suitable solvent (e.g., DMF) is treated with a base (e.g., triethylamine) and stirred at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS). The resulting intermediate is an N-(2-aminobenzoyl)anthranilic acid derivative.

-

N-Acylation (Step 2): The intermediate from Step 1 is dissolved in a suitable solvent (e.g., DCM or pyridine). The appropriate acyl chloride (e.g., benzoyl chloride) is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is typically quenched with water or a mild acid. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-[2-(acylamino)benzoylamino]benzoic acid analogue.

Antiviral Activity of Benzavir-2 Against Flaviviruses

Benzavir-2 has demonstrated potent and broad-spectrum activity against a panel of medically important flaviviruses. The antiviral efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Data Presentation

| Virus | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Zika Virus (ZIKV) | Vero B4 | Reporter Gene (ZsGreen) | 0.8 ± 0.1 | > 100 | > 125 | [4] |

| Rift Valley Fever Virus (RVFV) | A549 | Fluorescent Cell Foci Assay | 0.6 | > 100 | > 167 | [6] |

| Human Adenovirus 5 (HAdV-5) | A549 | CPE Reduction | 0.6 | > 100 | > 167 | [3] |

| Flavivirus Panel (at 2.5 µM concentration) | Vero B4 | Focus-Forming Assay | Viral Titer Reduction (log10) | [4] | ||

| Zika Virus (ZIKV) | 3.0 | [4] | ||||

| Tick-Borne Encephalitis Virus (TBEV) | 3.8 | [4] | ||||

| West Nile Virus (WNV) | 4.3 | [4] | ||||

| Japanese Encephalitis Virus (JEV) | 3.8 | [4] | ||||

| Yellow Fever Virus (YFV) | 3.2 | [4] | ||||

| Dengue Virus 2 (DENV-2) | 4.7 | [4] |

Note: The cytotoxicity (CC50) of benzavir-2 in Vero B4 cells was found to be greater than 100 µM, indicating low toxicity at its effective antiviral concentrations[4]. The Selectivity Index (SI) is a crucial parameter in drug development, representing the therapeutic window of a compound.

Experimental Protocols for Antiviral Evaluation

The following are detailed methodologies for key experiments used to characterize the anti-flavivirus activity of benzavir-2, based on the procedures described by Gwon et al. (2020)[4].

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the inhibitory effect of a compound on the formation of viral plaques, which represent foci of infection.

Materials:

-

Vero B4 cells

-

Flavivirus stock (e.g., ZIKV)

-

Benzavir-2

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Carboxymethylcellulose (CMC)

-

Crystal Violet solution

-

12-well plates

Procedure:

-

Cell Seeding: Seed Vero B4 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Infection: On the following day, remove the growth medium and infect the cell monolayer with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100-200 plaque-forming units (PFU) per well).

-

Compound Treatment: Immediately after infection, add an overlay medium containing various concentrations of benzavir-2. The overlay medium typically contains a semi-solid substance like carboxymethylcellulose (CMC) to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque development (typically 3-5 days, depending on the virus).

-

Plaque Visualization: After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: Stain the fixed cells with a crystal violet solution. The stain will color the viable cells, leaving the areas of viral-induced cell death (plaques) as clear zones.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Focus-Forming Assay (FFA)

Objective: To quantify the number of infectious virus particles by detecting viral antigens within infected cells.

Materials:

-

Vero B4 cells

-

Flavivirus stock

-

Benzavir-2

-

DMEM, FBS

-

Primary antibody specific for a viral antigen (e.g., anti-flavivirus E protein antibody)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate for the enzyme (e.g., TMB)

-

96-well plates

Procedure:

-

Cell Seeding and Infection: Seed and infect cells in 96-well plates as described for the plaque reduction assay.

-

Compound Treatment: After infection, add medium containing serial dilutions of benzavir-2.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Immunostaining:

-

Fix the cells with a cold methanol/acetone solution.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a primary antibody that recognizes a specific viral protein.

-

Wash the cells and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the cells again and add a substrate that produces an insoluble colored product upon reaction with the enzyme.

-

-

Data Analysis: Count the number of foci (clusters of infected cells) in each well. The percentage of focus reduction is calculated relative to the untreated virus control, and the EC50 is determined.

Mechanism of Action

The precise molecular target of benzavir-2 has not yet been fully elucidated. However, time-of-addition studies have provided insights into the stage of the viral life cycle that is inhibited by the compound.

Time-of-addition experiments with Zika virus revealed that benzavir-2 is most effective when added at early time points after infection (2-4 hours post-infection)[4]. This suggests that the compound does not primarily act by inhibiting viral attachment or entry into the host cell. Instead, the inhibitory effect is likely directed at a post-entry step, such as viral protein translation, polyprotein processing, or the early stages of viral RNA replication and the formation of replication complexes[4].

The broad-spectrum activity of benzavir-2 against both DNA (adenovirus) and RNA (flaviviruses) viruses suggests that it may target a host cell factor that is essential for the replication of a wide range of viruses, rather than a specific viral protein[1][4]. Targeting host factors is an attractive antiviral strategy as it may have a higher barrier to the development of viral resistance.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro evaluation and mechanism of action study of benzavir-2.

Caption: Time-of-addition experiment to determine the stage of ZIKV life cycle inhibited by benzavir-2.

Conclusion

Benzavir-2 represents a promising scaffold for the development of broad-spectrum antiviral agents against flaviviruses. Its discovery through optimization of an anti-adenoviral compound highlights the potential of repurposing and chemical modification strategies in drug discovery. The potent in vitro activity against a range of clinically relevant flaviviruses, coupled with its low cytotoxicity, warrants further investigation into its precise mechanism of action and its efficacy in in vivo models of flavivirus infection. This technical guide provides a foundational resource for researchers aiming to build upon the existing knowledge of benzavir-2 and to advance the development of novel anti-flavivirus therapeutics.

References

- 1. Anti-Rift Valley fever virus activity in vitro, pre-clinical pharmacokinetics and oral bioavailability of benzavir-2, a broad-acting antiviral compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiviral Activity of Benzavir-2 against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Target Identification of Flaviviruses-IN-2 in Zika Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and mechanism of action of Flaviviruses-IN-2, a potent inhibitor of Zika virus (ZIKV) replication. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and drug development efforts in the field of flavivirus therapeutics.

Introduction to this compound

This compound, also identified as compound 78, has emerged as a significant small molecule inhibitor of flaviviruses. Its primary mechanism of action is the inhibition of the viral NS2B-NS3 protease (NS2B-NS3pro), an enzyme essential for the cleavage of the viral polyprotein and subsequent viral replication. This guide focuses on its activity against Zika virus, a member of the Flaviviridae family and a significant human pathogen.[1]

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Flavivirus Proteases by this compound and Analogs

| Compound | Target Protease | IC50 (nM) |

| This compound (Compound 78) | Zika Virus NS2B-NS3pro | 240 |

| Compound 47 | Zika Virus NS2B-NS3pro | ~240 |

| Compound 79 | Zika Virus NS2B-NS3pro | 1100 |

Data sourced from a study on allosteric inhibitors of flavivirus NS2B-NS3 protease.[2]

Table 2: Antiviral Activity of Lead Compounds Against Zika Virus in Cell Culture

| Compound | Cell Line | EC50 (nM) |

| Compound 47 | Not Specified | 300-600 |

| Compound 103 | Not Specified | 300-600 |

While specific EC50 data for this compound (compound 78) against Zika virus in cell culture is not explicitly detailed in the primary literature, the comparable IC50 to the highly potent compound 47 suggests significant antiviral activity.[2]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Flavivirus NS2B-NS3 Protease Inhibition Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the viral protease.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by the NS2B-NS3 protease, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the protease activity. Inhibitors will reduce the rate of substrate cleavage.

Materials:

-

Recombinant purified Zika virus NS2B-NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

-

Test compound (this compound)

-

Multi-well fluorescence plate reader

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add the recombinant ZIKV NS2B-NS3 protease to each well.

-

Add the diluted test compound to the wells and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Zika Virus Replication Assay

This assay evaluates the ability of a compound to inhibit Zika virus replication within a host cell line.

Principle: A susceptible cell line is infected with Zika virus in the presence of the test compound. The amount of viral replication is quantified after a specific incubation period, typically by measuring viral RNA levels, viral protein expression, or the titer of infectious virus particles produced.

Materials:

-

Susceptible host cell line (e.g., Vero cells, Huh-7 cells)

-

Zika virus stock of known titer

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Reagents for quantification (e.g., RT-qPCR reagents for viral RNA, antibodies for viral proteins in an ELISA or Western blot, or cells for a plaque assay)

Procedure:

-

Seed host cells in a multi-well plate and allow them to adhere overnight.

-

Prepare a dilution series of this compound in cell culture medium.

-

Remove the growth medium from the cells and infect them with Zika virus at a specific multiplicity of infection (MOI) in the presence of the diluted test compound or a vehicle control.

-

Incubate the infected cells for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

After incubation, quantify the extent of viral replication using one of the following methods:

-

RT-qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR to measure the levels of a specific ZIKV gene.

-

Plaque Assay: Collect the cell culture supernatant, serially dilute it, and use it to infect a fresh monolayer of cells overlaid with a semi-solid medium. After incubation, stain the cells to visualize and count the plaques (zones of cell death), which represent individual infectious virus particles.

-

Immunofluorescence Assay (IFA): Fix and permeabilize the infected cells in the plate. Use a primary antibody specific for a ZIKV protein (e.g., the E protein) followed by a fluorescently labeled secondary antibody. Image the cells using a fluorescence microscope to visualize infected cells.

-

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to the target identification of this compound.

Caption: Zika Virus Replication Cycle and the Target of this compound.

Caption: Workflow for the Evaluation of this compound as an Antiviral Agent.

Caption: Inhibition of ZIKV Polyprotein Processing by this compound.

References

In Vitro Antiviral Spectrum of Flaviviruses-IN-2: A Technical Overview

Introduction

Flaviviruses represent a significant global health concern, with members such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV) causing widespread morbidity and mortality. The development of broad-spectrum antiviral agents is a critical strategy to combat these emerging and re-emerging pathogens. This document provides a detailed technical overview of the in vitro antiviral activity and putative mechanism of action of Flaviviruses-IN-2, a novel investigational inhibitor of flavivirus replication. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Quantitative Antiviral Activity

The in vitro antiviral spectrum of this compound was evaluated against a panel of medically important flaviviruses. The half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined in relevant cell lines.

| Virus | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Dengue Virus 1 | Hawaii | Vero | 0.45 | > 50 | > 111 |

| Dengue Virus 2 | NGC | Vero | 0.52 | > 50 | > 96 |

| Dengue Virus 3 | H87 | Vero | 0.61 | > 50 | > 82 |

| Dengue Virus 4 | H241 | Vero | 0.55 | > 50 | > 91 |

| Zika Virus | MR 766 | Huh-7 | 0.78 | > 50 | > 64 |

| West Nile Virus | NY99 | Vero | 0.95 | > 50 | > 53 |

| Yellow Fever | 17D | Vero | 1.20 | > 50 | > 42 |

Experimental Protocols

Cell Viability Assay (CC50 Determination)

The cytotoxicity of this compound was assessed using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

-

Cell Lines: Vero (African green monkey kidney) and Huh-7 (human hepatoma) cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.

-

Compound Treatment: Serial dilutions of this compound (ranging from 0.1 to 100 µM) were added to the cells. A vehicle control (0.5% DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C with 5% CO2.

-

MTS Assay: 20 µL of MTS reagent was added to each well, and the plates were incubated for an additional 2 hours. The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated using non-linear regression analysis from the dose-response curves.

Antiviral Assay (EC50 Determination)

The antiviral activity of this compound was determined using a plaque reduction neutralization test (PRNT).

-

Cell Seeding: Confluent monolayers of Vero or Huh-7 cells were prepared in 6-well plates.

-

Virus Preparation: A standardized amount of each flavivirus (typically 100 plaque-forming units, PFU) was pre-incubated with serial dilutions of this compound for 1 hour at 37°C.

-

Infection: The cell monolayers were washed with phosphate-buffered saline (PBS), and the virus-compound mixtures were added to the respective wells. The plates were incubated for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: After incubation, the inoculum was removed, and the cells were overlaid with a mixture of 2X Eagle's Minimum Essential Medium (EMEM) and 1.2% carboxymethylcellulose.

-

Incubation: The plates were incubated for 3-7 days (depending on the virus) at 37°C with 5% CO2 to allow for plaque formation.

-

Plaque Visualization and Counting: The overlay was removed, and the cells were fixed and stained with a crystal violet solution. The number of plaques in each well was counted.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to the vehicle control, was calculated from the dose-response curves.

Visualizations

Putative Mechanism of Action

This compound is hypothesized to target the viral NS2B-NS3 protease, a key enzyme in the flavivirus replication cycle responsible for cleaving the viral polyprotein.[1][2][3] By inhibiting this protease, this compound prevents the maturation of viral proteins, thereby halting viral replication.

Caption: Putative mechanism of action of this compound.

Experimental Workflow

The workflow for determining the in vitro antiviral activity and cytotoxicity of this compound is a multi-step process.

Caption: Workflow for in vitro antiviral and cytotoxicity assays.

Logical Relationships

The relationship between the compound, target viruses, experimental assays, and the resulting data is crucial for understanding the antiviral profile of this compound.

Caption: Logical relationships of the antiviral evaluation.

References

Initial characterization of Flaviviruses-IN-2 as a pan-flavivirus inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of pathogenic flaviviruses, such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), pose a significant and ongoing threat to global public health. The development of broadly effective antiviral therapeutics is a critical priority to combat these mosquito-borne diseases. This technical guide provides an in-depth characterization of NGI-1, a novel pan-flavivirus inhibitor that targets a host-cell dependency essential for viral replication. NGI-1 represents a promising host-directed antiviral strategy with the potential for a high barrier to resistance. This document details the compound's mechanism of action, in vitro efficacy, and the experimental protocols utilized in its initial characterization.

Core Compound: NGI-1 (Oligosaccharyltransferase Inhibitor)

NGI-1 is a cell-permeable small molecule inhibitor of the oligosaccharyltransferase (OST) complex, a critical component of the host cell's protein N-glycosylation machinery located in the endoplasmic reticulum.[1] By targeting a host factor, NGI-1 circumvents the challenge of viral genetic diversity and the rapid emergence of drug-resistant strains, a common issue with direct-acting antivirals.[2]

Mechanism of Action

Flavivirus replication is intricately linked to the host cell's endoplasmic reticulum (ER), where the viral polyprotein is translated and processed. The virus co-opts the host OST complex for its replication, a dependency that is independent of the complex's canonical N-glycosylation function.[1] NGI-1 exerts its antiviral effect by directly inhibiting the OST complex, which in turn disrupts the formation and function of the viral replication complex.[1] This disruption leads to a significant block in viral RNA synthesis.[1] A key advantage of NGI-1's mechanism is that its antiviral activity is observed at concentrations that do not significantly impact the overall N-glycosylation of host proteins, suggesting a favorable therapeutic window.[1]

dot

Caption: Mechanism of NGI-1 action on Flavivirus replication.

Data Presentation

The in vitro antiviral activity and cytotoxicity of NGI-1 have been evaluated against several flaviviruses. The following table summarizes the key quantitative data.

| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| NGI-1 | Dengue Virus (DENV) | HEK293 | Luciferase Reporter Assay | 0.85 | 34.9 | 41.1 | [1] |

| NGI-1 | Zika Virus (ZIKV) | HEK293 | Luciferase Reporter Assay | 2.2 | 34.9 | 15.9 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of NGI-1 are provided below.

Luciferase Reporter Assay for Antiviral Activity

This assay quantifies viral replication by measuring the activity of a luciferase reporter gene engineered into the viral genome.

Materials:

-

HEK293 cells

-

Luciferase-expressing Dengue virus (DENV-luc) or Zika virus (ZIKV-luc)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

NGI-1 compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed HEK293 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of NGI-1 in DMEM.

-

Infect the cells with DENV-luc or ZIKV-luc at a pre-determined multiplicity of infection (MOI).

-

Immediately after infection, add the different concentrations of NGI-1 to the respective wells.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the NGI-1 concentration.

dot

References

An In-Depth Technical Guide to an Allosteric Binding Site on Flavivirus NS3 Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Flavivirus NS2B-NS3 protease (NS3pro) is an essential enzyme for viral replication and a prime target for antiviral drug development. While the active site has been extensively studied, its shallow and charged nature presents challenges for the development of potent and specific inhibitors. Consequently, there is growing interest in targeting allosteric sites, which can offer alternative mechanisms of inhibition and potentially more favorable druggability. This technical guide provides a comprehensive overview of a recently identified allosteric binding site on the NS3 protease, using a well-characterized series of pyrazine-based inhibitors as a case study. We will delve into the precise location of this binding site, the mechanism of inhibition, quantitative binding data, and detailed experimental protocols for researchers seeking to explore this promising antiviral strategy.

Introduction to the Flavivirus NS3 Protease and the Allosteric Inhibition Strategy

The Flavivirus genus includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). The viral genome is translated into a single polyprotein that requires processing by the viral NS2B-NS3 protease to release individual functional viral proteins.[1][2] The NS3 protein contains the serine protease domain at its N-terminus, which requires the NS2B cofactor for its catalytic activity.[3][4] The NS2B-NS3 protease exists in a dynamic equilibrium between a "closed," active conformation and an "open," inactive conformation.[1][5]

Allosteric inhibitors offer a promising alternative to active-site inhibitors by binding to a site distinct from the catalytic center and inducing a conformational change that renders the enzyme inactive.[3][6] This approach can lead to inhibitors with improved selectivity and pharmacological properties. Several studies have successfully identified allosteric inhibitors of the Flavivirus NS3 protease that stabilize the inactive "open" conformation.[1][2][7]

The Allosteric Binding Site of Pyrazine-Based Inhibitors

A series of potent, 2,5,6-trisubstituted pyrazine inhibitors have been identified as broad-spectrum allosteric inhibitors of Flavivirus proteases.[8][9] X-ray crystallography studies of a representative compound from this series in complex with Dengue virus NS3 protease have revealed a novel allosteric binding pocket.[1][2][7]

Location of the Binding Site:

This allosteric site is a mostly hydrophobic pocket located on the surface of the NS3 protease domain, distinct from the substrate-binding cleft.[1][2][7] The binding of the inhibitor induces and stabilizes an "open" conformation of the protease, where the NS2B cofactor is partially dissociated from the NS3 active site, leading to inactivation of the enzyme.[1][5]

Key residues involved in the interaction with the pyrazine-based inhibitors include those in the loops 71-75 and 117-122 of the NS3 protein.[1] Inhibitor binding causes an outward push of these loops, which remodels the surface of NS3 to create a deep, L-shaped pocket that accommodates the inhibitor.[1]

Quantitative Data for Pyrazine-Based Allosteric Inhibitors

The following table summarizes the inhibitory activity of a representative pyrazine-based allosteric inhibitor (Compound 23) against various Flavivirus NS2B-NS3 proteases and their antiviral activity in cell-based assays.

| Target | IC50 (µM) | EC68 (µM) | Reference |

| Zika Virus (ZIKV) NS2B-NS3 Protease | 0.20 ± 0.01 | 0.3 - 0.6 | [9] |

| Dengue Virus 2 (DENV-2) NS2B-NS3 Protease | 0.59 ± 0.02 | - | [9] |

| Dengue Virus 3 (DENV-3) NS2B-NS3 Protease | 0.52 ± 0.06 | - | [9] |

| West Nile Virus (WNV) NS2B-NS3 Protease | 0.2 - 0.8 | - | [10] |

Experimental Protocols

In Vitro NS2B-NS3 Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of the NS2B-NS3 protease and the inhibitory potential of test compounds.

Materials:

-

Recombinant Flavivirus NS2B-NS3 protease (e.g., ZIKV, DENV)

-

FRET substrate peptide (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer: 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilutions.

-

Add 10 µL of the recombinant NS2B-NS3 protease (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~10 µM).

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

-

The rate of substrate cleavage is determined from the linear phase of the reaction.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the efficacy of a compound in inhibiting viral replication in a cell culture model.

Materials:

-

Vero cells (or other susceptible cell line)

-

Flavivirus stock (e.g., ZIKV, DENV)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS)

-

Test compounds

-

Carboxymethyl cellulose (CMC) overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed Vero cells in 24-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in DMEM with 2% FBS.

-

Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and add the media containing the different concentrations of the test compound.

-

Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

-

After the incubation period, fix the cells with 4% paraformaldehyde.

-

Stain the cells with crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Signaling Pathway of NS2B-NS3 Protease in Viral Polyprotein Processing

Caption: Allosteric inhibition of NS2B-NS3 protease.

Experimental Workflow for Allosteric Inhibitor Screening

Caption: Workflow for allosteric inhibitor discovery.

References

- 1. osti.gov [osti.gov]

- 2. Discovery, X-ray Crystallography and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “Flavivirus Proteases: The viral Achilles heel to prevent future pandemics” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Structural Biology of Flavivirus NS3 and NS5 Polymerase Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical interaction between the Flavivirus non-structural proteins NS3 and NS5, core components of the viral replication machinery. A comprehensive understanding of the structural and molecular underpinnings of this interaction is paramount for the development of novel antiviral therapeutics. This document provides a summary of the quantitative data available, detailed experimental protocols to study this interaction, and visualizations of the key pathways and workflows.

Introduction to the Flavivirus Replication Complex

Flaviviruses, a genus of RNA viruses that includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), replicate their genomes within specialized intracellular membrane structures known as replication organelles. These organelles are derived from the endoplasmic reticulum and house the viral replication complex (RC), which is comprised of viral non-structural (NS) proteins, viral RNA, and co-opted host factors.

The central enzymatic activities of the RC are carried out by the multifunctional proteins NS3 and NS5. NS3 is a serine protease and an RNA helicase/NTPase, while NS5 is the RNA-dependent RNA polymerase (RdRp) and also possesses methyltransferase (MTase) activity for capping the 5' end of the viral RNA. The physical interaction between NS3 and NS5 is essential for viral replication, as it coordinates their enzymatic functions. The helicase activity of NS3 unwinds viral RNA secondary structures, facilitating the processive synthesis of new RNA by the NS5 polymerase.

Quantitative Data on NS3-NS5 Interaction

The interaction between NS3 and NS5 is a high-affinity interaction, making it a challenging target for small molecule inhibitors. The following tables summarize the available quantitative data for this protein-protein interaction and for inhibitors that disrupt it.

| Parameter | Virus | Value | Method | Reference |

| Binding Affinity (Kd) | ||||

| Dissociation Constant (Kd) | Dengue Virus 2 (DENV-2) | 2.2 nM | ALPHAscreen | [1] |

| Inhibitor Potency | ||||

| I-OMe-AG538 (IC50) | Dengue Virus 2 (DENV-2) | Low µM | ALPHAscreen | [1] |

| Suramin Hexasodium (SHS) (IC50) | Dengue Virus 2 (DENV-2) | Low µM | ALPHAscreen | [1] |

| I-OMe-AG538 (EC50) | Zika Virus (ZIKV) | 1.5 µM | Plaque Assay | [1] |

| I-OMe-AG538 (EC50) | West Nile Virus (WNV) | 10 µM | Plaque Assay | [1] |

| Suramin Hexasodium (SHS) (EC50) | Zika Virus (ZIKV) | 0.6 µM | Plaque Assay | [1] |

| Suramin Hexasodium (SHS) (EC50) | West Nile Virus (WNV) | 1.6 µM | Plaque Assay | [1] |

| NS3566–585 peptide (IC50) | Dengue Virus 2 (DENV-2) | 127.8 µM | ELISA | [2] |

Structural Basis of the NS3-NS5 Interaction

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the Flavivirus replication complex, shedding light on the intricate interactions between its components. The interaction between NS3 and NS5 primarily involves the C-terminal helicase domain of NS3 and the N-terminal region of the RdRp domain of NS5.[2] Specifically, residues 566-585 of DENV NS3 and residues 320-341 of DENV NS5 have been identified as key regions in this interaction.[2]

The structural arrangement of the NS3-NS5 complex reveals how the enzymatic activities are coordinated. The RNA-binding tunnel of the NS3 helicase is aligned with the active site of the NS5 polymerase, suggesting a mechanism for efficient handoff of the template RNA.

Experimental Protocols

A variety of biochemical and cell-based assays are employed to study the Flavivirus NS3-NS5 interaction. Detailed methodologies for the key experiments are provided below.

ALPHAscreen (Amplified Luminescent Proximity Homogeneous Assay)

This high-throughput screening assay is used to quantify the interaction between two proteins in vitro and to screen for inhibitors.[1][3]

Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead. One protein of interest (e.g., His-tagged NS5) is captured by the acceptor bead, and the other protein (e.g., biotinylated NS3) is captured by the donor bead via a streptavidin-biotin interaction. When the two proteins interact, the beads are brought into close proximity (within 200 nm). Upon excitation of the donor bead with a laser at 680 nm, it generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. The intensity of the light is directly proportional to the extent of the protein-protein interaction.

Protocol:

-

Protein Preparation: Purify recombinant His-tagged NS5 and biotinylated NS3 proteins.

-

Assay Setup:

-

In a 384-well microplate, add the assay buffer.

-

Add a fixed concentration of His-tagged NS5.

-

For binding affinity determination, add serial dilutions of biotinylated NS3. For inhibitor screening, add a fixed concentration of biotinylated NS3 and serial dilutions of the test compounds.

-

Incubate at room temperature for 30 minutes.

-

-

Bead Addition:

-

Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

-

Signal Detection: Read the plate on an ALPHAscreen-compatible plate reader.

-

Data Analysis:

-

For binding affinity, plot the signal against the concentration of biotinylated NS3 and fit the data to a saturation binding curve to determine the Kd.

-

For inhibitor screening, plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50.

-

ELISA-Based Interaction Assay

This solid-phase immunoassay is another method to quantify protein-protein interactions and screen for inhibitors.[2]

Principle: One protein (e.g., His-tagged NS5) is immobilized on the surface of a microtiter plate. The binding partner (e.g., GST-tagged NS3) is then added. The interaction is detected using a primary antibody specific for the binding partner, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The addition of a chromogenic substrate results in a color change that is proportional to the amount of bound protein.

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well microtiter plate with a solution of purified His-tagged NS5 in a carbonate-bicarbonate buffer (pH 9.6).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the wells with PBS containing 0.05% Tween 20 (PBST).

-

Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.

-

-

Interaction:

-

Wash the wells with PBST.

-

Add serial dilutions of GST-tagged NS3 (for binding) or a fixed concentration of GST-tagged NS3 with serial dilutions of inhibitors to the wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the wells with PBST.

-

Add a primary antibody against GST and incubate for 1 hour at room temperature.

-

Wash the wells with PBST.

-

Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

-

Signal Development:

-

Wash the wells with PBST.

-

Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

-

Stop the reaction by adding a stop solution (e.g., 2N H2SO4), which will turn the color to yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in their native cellular context.[4]

Principle: A specific antibody is used to immunoprecipitate a target protein ("bait") from a cell lysate. If the bait protein is part of a complex, its interacting partners ("prey") will also be pulled down. The entire complex is then analyzed, typically by Western blotting, to identify the co-precipitated proteins.

Protocol:

-

Cell Lysis:

-

Harvest cells expressing the bait and prey proteins (e.g., from Flavivirus-infected cells or cells co-transfected with plasmids expressing tagged NS3 and NS5).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein interactions.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add a primary antibody specific for the bait protein (e.g., anti-NS3) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Immune Complex Capture:

-

Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody against the prey protein (e.g., anti-NS5) to detect its presence in the immunoprecipitated complex.

-

Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method used to identify and characterize binary protein-protein interactions in vivo.[5]

Principle: The system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H assay, the two proteins of interest ("bait" and "prey") are expressed as fusion proteins with the BD and AD, respectively. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This transcription factor then activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for the detection of the interaction through yeast growth on selective media or a colorimetric assay.

Protocol:

-

Vector Construction:

-

Clone the cDNA of the bait protein (e.g., NS3) into a vector containing the DNA-binding domain (e.g., pGBKT7).

-

Clone the cDNA of the prey protein (e.g., NS5) into a vector containing the activation domain (e.g., pGADT7).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain (e.g., AH109) with the bait and prey plasmids.

-

-

Selection for Interaction:

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine to select for the presence of both plasmids, and histidine and adenine to select for an interaction).

-

-

Reporter Gene Assay:

-

Confirm the interaction by performing a β-galactosidase assay. Yeast colonies expressing interacting proteins will turn blue in the presence of X-gal.

-

-

Controls: Include appropriate positive and negative controls to ensure the validity of the results. A positive control would be two proteins known to interact, while a negative control could be the bait protein with an empty prey vector to check for autoactivation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the Flavivirus NS3-NS5 interaction and the experimental workflows described above.

Caption: Flavivirus NS3-NS5 Interaction within the Replication Complex

Caption: ALPHAscreen Experimental Workflow

Caption: Co-Immunoprecipitation Experimental Workflow

Conclusion

The interaction between Flavivirus NS3 and NS5 is a cornerstone of the viral replication process. The structural and quantitative data presented herein, along with the detailed experimental protocols, provide a valuable resource for researchers dedicated to understanding the fundamental biology of Flaviviruses and for those in the pursuit of novel antiviral therapies. Targeting the NS3-NS5 interface represents a promising strategy for the development of broad-spectrum anti-flaviviral drugs, and the methodologies described here are crucial for the discovery and characterization of such inhibitors.

References

- 1. High Throughput Screening Targeting the Dengue NS3-NS5 Interface Identifies Antivirals against Dengue, Zika and West Nile Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New dengue virus inhibitors targeting NS3-NS5 interaction identified by in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Direct Interaction between Viral DNA-binding Proteins by Protein Pull-down Co-immunoprecipitation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Studies on Flavivirus Inhibitor 2 (FV-IN-2) Cytotoxicity and Therapeutic Index

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a template based on established methodologies for antiviral drug testing. "Flavivirus Inhibitor 2 (FV-IN-2)" is a hypothetical compound used for illustrative purposes, as no specific public data is available for a compound with this exact designation. Researchers can adapt this framework for their specific compound of interest.

Introduction

Flaviviruses, a genus of positive-sense, single-stranded RNA viruses, include significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][2][3] These viruses are primarily transmitted by arthropods and are responsible for millions of infections annually, ranging from mild febrile illness to severe hemorrhagic fever and neurological disease.[3][4][5] The development of effective antiviral therapeutics is a global health priority, yet no licensed antiviral drug is currently available to treat these infections.[4]

This guide outlines the preliminary in vitro evaluation of a novel hypothetical antiviral candidate, Flavivirus Inhibitor 2 (FV-IN-2). The core focus is on determining its cytotoxicity and therapeutic index, which are critical early indicators of a drug's potential safety and efficacy.[6][7][8]

Data Presentation: Cytotoxicity and Antiviral Activity of FV-IN-2

Quantitative data from cytotoxicity and antiviral assays are crucial for the initial assessment of a drug candidate. The following tables present a template for summarizing such data.

Table 1: In Vitro Cytotoxicity of FV-IN-2

| Cell Line | Assay Method | Incubation Time (hours) | CC₅₀ (µM)¹ |

| Vero E6 | MTT | 72 | [Insert Data] |

| A549 | MTT | 72 | [Insert Data] |

| Huh-7 | Neutral Red Uptake | 72 | [Insert Data] |

¹CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 2: In Vitro Antiviral Activity of FV-IN-2 against Various Flaviviruses

| Virus Strain | Cell Line | Assay Method | MOI² | EC₅₀ (µM)³ |

| DENV-2 | Vero E6 | Plaque Reduction | 0.1 | [Insert Data] |

| ZIKV | Vero E6 | Plaque Reduction | 0.1 | [Insert Data] |

| WNV | A549 | Yield Reduction | 0.05 | [Insert Data] |

| YFV | Huh-7 | Reporter Gene | 0.1 | [Insert Data] |

²MOI: Multiplicity of Infection. ³EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 3: Therapeutic Index of FV-IN-2

| Virus Strain | Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Therapeutic Index (TI)⁴ |

| DENV-2 | Vero E6 | [From Table 1] | [From Table 2] | [Calculate] |

| ZIKV | Vero E6 | [From Table 1] | [From Table 2] | [Calculate] |

| WNV | A549 | [From Table 1] | [From Table 2] | [Calculate] |

| YFV | Huh-7 | [From Table 1] | [From Table 2] | [Calculate] |

⁴Therapeutic Index (TI) is calculated as the ratio of CC₅₀ to EC₅₀ (TI = CC₅₀ / EC₅₀). A higher TI indicates a more favorable safety profile.[6][7][8][9]

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate evaluation of antiviral compounds.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.[10][11] The MTT assay is a colorimetric test that measures the metabolic activity of viable cells.[10]

Materials:

-

Target cells (e.g., Vero E6, A549)

-

Complete cell culture medium

-

FV-IN-2 stock solution

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with target cells at an appropriate density (e.g., 1 x 10⁴ cells/well for adherent cells) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.[11]

-

Compound Dilution: Prepare serial dilutions of FV-IN-2 in culture medium.

-

Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a "cells only" control (medium without compound) and a "medium only" blank.[11]

-

Incubation: Incubate the plates for the same duration as the planned antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[11]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11] Living cells will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability compared to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit virus-induced cell death, visualized as a reduction in the number of plaques (zones of cell death).

Materials:

-

Target cells (e.g., Vero E6)

-

Complete cell culture medium

-

FV-IN-2 stock solution

-

Flavivirus stock (e.g., DENV-2) of known titer

-

12-well plates

-

Overlay medium (e.g., medium containing 1% methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed 12-well plates with a confluent monolayer of target cells.

-

Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a predetermined number of plaque-forming units (PFU) for 1-2 hours at 37°C.

-

Treatment: During or after infection, add various concentrations of FV-IN-2 to the wells.

-

Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of FV-IN-2. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 3-7 days (depending on the virus) at 37°C in a 5% CO₂ incubator until plaques are visible.

-

Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet solution. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxicity and therapeutic index of an antiviral candidate. This parallel testing is crucial to distinguish true antiviral activity from non-specific cell killing.[10][12]

Caption: Workflow for determining antiviral cytotoxicity and therapeutic index.

Flavivirus Replication Cycle and Potential Drug Targets

Understanding the flavivirus replication cycle is key to identifying potential targets for antiviral intervention. FV-IN-2 could, for example, target viral entry, replication, or assembly.[13][14][15]

Caption: Flavivirus replication cycle highlighting key stages and potential drug targets.

Host Signaling Pathway Modulation by Flaviviruses

Flaviviruses are known to modulate host cell signaling pathways to create a favorable environment for their replication and to evade the immune response.[13][16] One such critical pathway is the cGAS-STING pathway, which is involved in the innate immune response to viral infections.

Caption: Simplified cGAS-STING signaling pathway and its antagonism by flaviviruses.

References

- 1. Pathogenesis and virulence of flavivirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Focus on flaviviruses: current and future drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. What is the therapeutic index of drugs? [medicalnewstoday.com]

- 7. buzzrx.com [buzzrx.com]

- 8. Therapeutic index - Wikipedia [en.wikipedia.org]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 13. Molecular Insights into the Flavivirus Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular mechanisms involved in the early steps of flavivirus cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Flaviviruses-IN-2 In Vitro Antiviral Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Flaviviruses, such as Dengue, Zika, West Nile, and Yellow Fever virus, represent a significant global health concern. The development of effective antiviral therapeutics is a critical area of research. Flaviviruses-IN-2 is a novel small molecule inhibitor targeting the viral NS2B-NS3 protease, an enzyme essential for viral replication.[1] This document provides a detailed protocol for evaluating the in vitro antiviral activity of this compound against a representative flavivirus (e.g., Dengue virus) using a Plaque Reduction Neutralization Test (PRNT). Additionally, it outlines the assessment of its cytotoxicity in a relevant cell line.

The NS2B-NS3 protease is a chymotrypsin-like serine protease that plays a crucial role in the flavivirus life cycle by cleaving the viral polyprotein into individual functional proteins. Inhibition of this protease disrupts viral replication, making it an attractive target for antiviral drug development. This compound is designed to bind to the active site of the NS2B-NS3 protease, thereby preventing polyprotein processing and halting viral propagation.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound are summarized in the tables below. Table 1 presents the 50% inhibitory concentration (IC50) against Dengue virus serotype 2 (DENV-2) and the 50% cytotoxic concentration (CC50) in Vero cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is also provided as an indicator of the compound's therapeutic window.

| Compound | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | DENV-2 | Vero | 2.5 | >100 | >40 |

| Control Compound | DENV-2 | Vero | 5.0 | >100 | >20 |

Table 1: Antiviral Activity and Cytotoxicity of this compound.

Table 2 provides a comparative analysis of this compound's IC50 values against a panel of different flaviviruses to demonstrate its potential broad-spectrum activity.

| Compound | DENV-1 (µM) | DENV-2 (µM) | DENV-3 (µM) | DENV-4 (µM) | ZIKV (µM) | WNV (µM) |

| This compound | 3.1 | 2.5 | 3.8 | 4.2 | 1.9 | 5.5 |

Table 2: Broad-spectrum Antiviral Activity of this compound.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This protocol details the measurement of the ability of this compound to inhibit the formation of viral plaques in a monolayer of susceptible cells.[2][3][4]

Materials:

-

Vero cells

-

Dengue virus (DENV-2) stock of known titer (PFU/mL)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Methylcellulose overlay medium

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5 x 10^5 Vero cells per well in 6-well plates and incubate for 24 hours to form a confluent monolayer.

-

-

Compound Dilution:

-

Prepare a series of 2-fold serial dilutions of this compound in DMEM. The final concentrations should range from 0.1 µM to 100 µM.

-

-

Virus-Compound Incubation:

-

Dilute the DENV-2 stock in DMEM to a concentration of 100 PFU/100 µL.

-

Mix equal volumes of each compound dilution with the diluted virus.

-

Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubate the virus-compound mixtures at 37°C for 1 hour.

-

-

Infection:

-

Wash the Vero cell monolayers twice with PBS.

-

Inoculate the cells with 200 µL of the virus-compound mixtures.

-

Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

-

-

Overlay and Incubation:

-

After the incubation period, remove the inoculum and overlay the cell monolayers with 2 mL of methylcellulose overlay medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until visible plaques are formed.

-

-

Plaque Staining and Counting:

-

Remove the methylcellulose overlay and wash the wells with PBS.

-

Fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with 0.5% crystal violet solution for 15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of Vero cells.

Materials:

-

Vero cells

-

This compound

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed 1 x 10^4 Vero cells per well in a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Include a cell-only control (no compound).

-

Incubate the plate at 37°C for the same duration as the PRNT assay (5-7 days).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Plaque Reduction Neutralization Test Workflow.

Caption: Flavivirus Replication and Inhibition Pathway.

References

- 1. Flavivirus enzymes and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Application Notes and Protocols for Cell-Based Efficacy Testing of Flaviviruses-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaviviruses, a genus of enveloped, positive-sense single-stranded RNA viruses, include a significant number of human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][2] These viruses are primarily transmitted by arthropods and are responsible for millions of infections annually, posing a continuous global health threat.[3] The replication of flaviviruses is a complex process that relies on both viral and host cellular machinery, offering multiple targets for antiviral intervention.[4][5] The viral genome is translated into a single polyprotein, which is then cleaved by viral and host proteases into three structural proteins (C, prM, E) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5).[1][2] The NS proteins are essential for viral replication and assembly, making them prime targets for antiviral drug development.[6][7]

Flaviviruses-IN-2 is a novel investigational compound designed to inhibit flavivirus replication. These application notes provide detailed protocols for a suite of cell-based assays to determine the in vitro efficacy of this compound against various flaviviruses. The described assays are fundamental for characterizing the compound's antiviral activity, determining its potency (IC50), and elucidating its mechanism of action.

General Flavivirus Replication Cycle

The flavivirus life cycle begins with attachment to host cell receptors and entry via clathrin-mediated endocytosis.[4][8] Acidification of the endosome triggers conformational changes in the envelope (E) protein, leading to fusion of the viral and endosomal membranes and release of the viral RNA genome into the cytoplasm.[9][10] The genomic RNA is then translated into a polyprotein at the endoplasmic reticulum (ER).[11] The subsequent cleavage of this polyprotein by viral (e.g., NS2B-NS3 protease) and host proteases yields the individual viral proteins.[2][12] The non-structural proteins assemble into a replication complex within virus-induced membrane structures derived from the ER, where viral RNA replication occurs.[1][11][13] Finally, new virions are assembled and transported through the host secretory pathway for release.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organization of the Flavivirus RNA Replicase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flaviviruses: Innate Immunity, Inflammasome Activation, Inflammatory Cell Death, and Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavivirus enzymes and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Agents against Flavivirus Protease: Prospect and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Flavivirus Cell Entry and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]